N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide
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Overview
Description
N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide is a chemical compound with a unique structure that includes an azido group, a fluorophenyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide typically involves multiple steps. One common method starts with the tosylation of 2-amino-2-ethyl-1,3-propanediol to obtain a di-O-tosyl compound. This is followed by the substitution of the O-tosyl groups with an azido group, resulting in the desired compound . The reaction conditions often include the use of polar aprotic solvents such as acetonitrile or dimethylsulfoxide (DMSO) and azide salts like sodium azide (NaN3) or potassium azide (KN3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, particularly S_N2 reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Azide salts (NaN3, KN3), polar aprotic solvents (acetonitrile, DMSO).
Reduction: Reducing agents (LiAlH4, Pd/C with H2).
Major Products
Scientific Research Applications
N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of bi-triazole systems, which have various applications.
Biology: Potential use in studying biological processes due to its azido group, which can be used in click chemistry.
Industry: Used as a corrosion inhibitor and in other industrial applications.
Mechanism of Action
The mechanism of action of N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide is not fully understood. the azido group is known to be a versatile functional group that can participate in various chemical reactions, including click chemistry. This allows the compound to interact with different molecular targets and pathways, potentially leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
- Other azido-substituted sulfonamides
Uniqueness
N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide is unique due to the presence of both an azido group and a fluorophenyl group, which can confer distinct chemical and biological properties compared to other similar compounds.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
824937-76-0 |
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Molecular Formula |
C11H15FN4O2S |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
N-[4-(1-azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide |
InChI |
InChI=1S/C11H15FN4O2S/c1-7(2)11(14-16-13)8-4-5-10(9(12)6-8)15-19(3,17)18/h4-7,11,15H,1-3H3 |
InChI Key |
MMCDRPTYMDZJKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)NS(=O)(=O)C)F)N=[N+]=[N-] |
Origin of Product |
United States |
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